molecular formula C15H20BrN3O3 B2596002 Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 2402829-46-1

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2596002
CAS No.: 2402829-46-1
M. Wt: 370.247
InChI Key: AVVZLGYKUODRPR-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate is a chemical compound with the CAS Number: 2402829-46-1 . It has a molecular weight of 370.25 and its IUPAC name is tert-butyl (1- (6-bromonicotinoyl)pyrrolidin-3-yl)carbamate . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20BrN3O3/c1-15(2,3)22-14(21)18-11-6-7-19(9-11)13(20)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 370.25 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

Tert-butyl carbamates are significant in organic synthesis, offering insights into the synthesis of complex molecules. For instance, the study by Weber et al. on a related compound demonstrates the intricacies of molecular structure, highlighting the utility of tert-butyl carbamates in studying stereochemistry and molecular interactions (Weber et al., 1995).

Catalysis and Synthetic Applications

The palladium-catalyzed reaction involving propargyl carbonates, isocyanides, and alcohols, as explored by Qiu et al., showcases the versatility of tert-butylamine-based compounds in facilitating complex multicomponent reactions (Qiu et al., 2017). This suggests potential catalytic applications for tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate in creating aminopyrroles and their bicyclic analogues.

Material Science and Ligand Design

In materials science, the synthesis and coordination chemistry of pyridine derivatives, as discussed by Halcrow, reveal their utility as ligands in creating luminescent compounds for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005). This indicates potential applications of this compound in developing new materials with specialized functions.

Pharmaceutical and Medicinal Chemistry

While direct applications in drug development were excluded from this search, the structural features and reactivity of tert-butyl carbamates like the one studied suggest their importance in the synthesis of pharmaceutical intermediates. For example, the work by Lebel and Leogane on a mild and efficient one-pot Curtius rearrangement for synthesizing Boc-protected amines underscores the relevance of tert-butyl carbamates in medicinal chemistry (Lebel & Leogane, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)18-11-6-7-19(9-11)13(20)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVZLGYKUODRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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